

JB170: An In-depth Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: JB170

Cat. No.: B8201647

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Abstract

JB170 is a potent and specific heterobifunctional degrader that targets Aurora Kinase A (AURORA-A) for proteasomal degradation. Unlike traditional kinase inhibitors that only block the catalytic function of AURORA-A, **JB170** eliminates the entire protein, revealing a critical non-catalytic scaffolding function of AURORA-A during the S-phase of the cell cycle. This guide provides a comprehensive overview of the mechanism of action of **JB170**, including detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

JB170 is a Proteolysis Targeting Chimera (PROTAC) that consists of three key components: an AURORA-A binding moiety (Alisertib), a linker, and an E3 ubiquitin ligase recruiting element (thalidomide).^[1]

The mechanism of action of **JB170** involves the following key steps:

- **Ternary Complex Formation:** **JB170** simultaneously binds to AURORA-A and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.

- Ubiquitination: Within this complex, CRBN facilitates the transfer of ubiquitin molecules to AURORA-A.
- Proteasomal Degradation: The polyubiquitinated AURORA-A is then recognized and degraded by the 26S proteasome.

This degradation of AURORA-A, rather than just its inhibition, leads to a distinct cellular phenotype: S-phase arrest, which is not observed with AURORA-A kinase inhibitors like Alisertib that primarily cause a G2/M arrest.[1] This highlights a previously underappreciated non-catalytic, scaffolding role of AURORA-A in DNA replication.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and efficacy of **JB170** from various in vitro experiments.

Parameter	Cell Line	Value	Description
DC50	MV4-11	28 nM	Half-maximal degradation concentration of AURORA-A after 6 hours of treatment.
Dmax	MV4-11	>95%	Maximum degradation of AURORA-A.
EC50 (AURORA-A)	In vitro	193 nM	Half-maximal effective concentration for binding to AURORA-A.
EC50 (AURORA-B)	In vitro	1.4 μ M	Half-maximal effective concentration for binding to AURORA-B, demonstrating selectivity for AURORA-A.

Table 1: In Vitro Efficacy of **JB170**

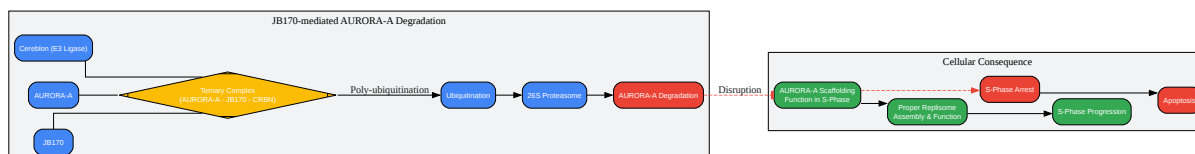
Parameter	Value	Description
Binding Affinity (Kd) to AURORA-A	375 nM	Dissociation constant for the binding of JB170 to the AURORA-A kinase domain.
Binding Affinity (Kd) to CRBN	6.88 μ M	Dissociation constant for the binding of JB170 to the thalidomide-binding domain of Cereblon.
Binding Affinity (Kd) for Ternary Complex	183 nM	Dissociation constant for the ternary complex of JB170, AURORA-A, and Cereblon, indicating cooperative binding.

Table 2: Binding Affinities of **JB170** Determined by Isothermal Titration Calorimetry (ITC)

Signaling Pathways and Experimental Workflows

JB170 Mechanism of Action: Signaling Pathway

The degradation of AURORA-A by **JB170** reveals a non-catalytic scaffolding function of the kinase during the S-phase of the cell cycle. While the precise protein-protein interactions disrupted by AURORA-A degradation are a subject of ongoing research, it is understood that AURORA-A plays a role in the proper assembly and function of the DNA replication machinery (replisome). The S-phase arrest induced by **JB170** is a direct consequence of the loss of this scaffolding function.

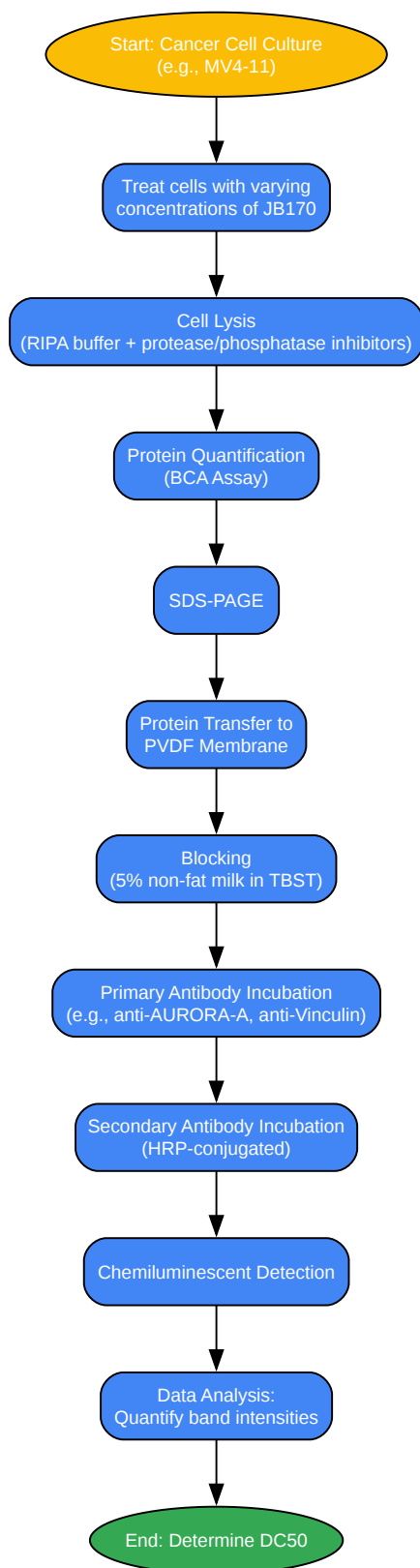


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Caption: **JB170** induces AURORA-A degradation, disrupting its scaffolding role in S-phase.

Experimental Workflow: Western Blot for AURORA-A Degradation

A key experiment to validate the activity of **JB170** is to measure the degradation of AURORA-A protein levels in cells treated with the compound.

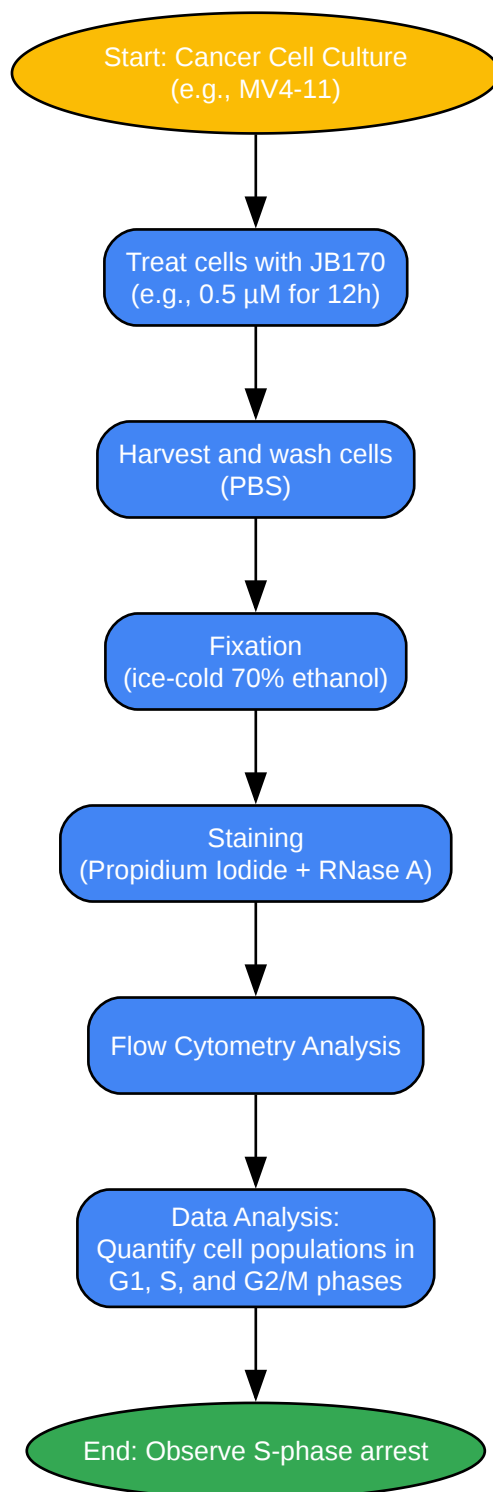


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Caption: Workflow for assessing **JB170**-induced AURORA-A degradation by Western Blot.

Experimental Workflow: Cell Cycle Analysis

To assess the effect of **JB170** on the cell cycle, flow cytometry analysis of propidium iodide-stained cells is performed.



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References

- 1. Paper on a new compound revealing a non-catalytic function of AURORA-A kinase published - Mildred-Scheel-Nachwuchszenrum [med.uni-wuerzburg.de]
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